molecular formula C11H28INOSi B13749119 Ammonium, dimethyl(2-hydroxyethyl)(triethylsilylmethyl)-, iodide CAS No. 21654-73-9

Ammonium, dimethyl(2-hydroxyethyl)(triethylsilylmethyl)-, iodide

Cat. No.: B13749119
CAS No.: 21654-73-9
M. Wt: 345.34 g/mol
InChI Key: QCMRYXAOMLACLY-UHFFFAOYSA-M
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Description

Ammonium, dimethyl(2-hydroxyethyl)(triethylsilylmethyl)-, iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry, biology, and medicine. This specific compound is characterized by the presence of a triethylsilylmethyl group, which imparts unique properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, dimethyl(2-hydroxyethyl)(triethylsilylmethyl)-, iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out under mild conditions, often in the presence of a solvent such as dimethyl sulfoxide (DMSO) or methanol. The reaction proceeds via the nucleophilic substitution mechanism, where the tertiary amine reacts with the alkyl halide to form the quaternary ammonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ammonium, dimethyl(2-hydroxyethyl)(triethylsilylmethyl)-, iodide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides, alcohols, and amines. The reactions are typically carried out in polar solvents such as DMSO or methanol.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of quaternary ammonium salts with different substituents.

Scientific Research Applications

Ammonium, dimethyl(2-hydroxyethyl)(triethylsilylmethyl)-, iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is used in the study of cell membranes and ion channels due to its ability to interact with biological membranes.

    Industry: The compound is used in the production of surfactants, disinfectants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ammonium, dimethyl(2-hydroxyethyl)(triethylsilylmethyl)-, iodide involves its interaction with biological membranes. The quaternary ammonium group interacts with the negatively charged components of the cell membrane, disrupting its structure and function. This can lead to increased permeability and eventual cell lysis. The compound can also interact with ion channels, affecting their function and leading to changes in cellular ion balance.

Comparison with Similar Compounds

Similar Compounds

  • Ammonium, dimethyl(2-hydroxyethyl)-, iodide
  • Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide
  • Ammonium, dimethyl(2-hydroxyethyl)(triethylgermylmethyl)-, iodide

Uniqueness

The presence of the triethylsilylmethyl group in Ammonium, dimethyl(2-hydroxyethyl)(triethylsilylmethyl)-, iodide imparts unique properties to the compound. This group enhances the lipophilicity of the molecule, allowing it to interact more effectively with biological membranes. This makes the compound particularly useful in applications where membrane interaction is important, such as in drug delivery and the study of ion channels.

Properties

CAS No.

21654-73-9

Molecular Formula

C11H28INOSi

Molecular Weight

345.34 g/mol

IUPAC Name

2-hydroxyethyl-dimethyl-(triethylsilylmethyl)azanium;iodide

InChI

InChI=1S/C11H28NOSi.HI/c1-6-14(7-2,8-3)11-12(4,5)9-10-13;/h13H,6-11H2,1-5H3;1H/q+1;/p-1

InChI Key

QCMRYXAOMLACLY-UHFFFAOYSA-M

Canonical SMILES

CC[Si](CC)(CC)C[N+](C)(C)CCO.[I-]

Origin of Product

United States

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